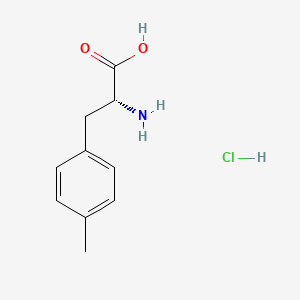
(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and potential therapeutic applications. The compound is characterized by the presence of an amino group, a carboxylic acid group, and a 4-methylphenyl group attached to the central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and glycine.
Formation of Schiff Base: The aldehyde group of 4-methylbenzaldehyde reacts with the amino group of glycine to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating biochemical pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride: The enantiomer of the compound with different stereochemistry.
Phenylalanine derivatives: Compounds with similar aromatic ring structures but different substituents.
Uniqueness: (2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride is unique due to its specific chiral configuration and the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to other amino acid derivatives.
Properties
CAS No. |
4313-78-4 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7-2-4-8(5-3-7)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 |
InChI Key |
WGEZMHWHCOUJDQ-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)

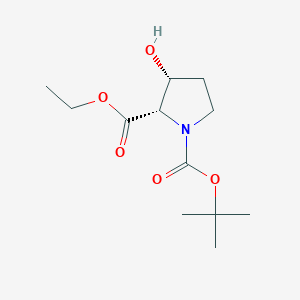
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12274762.png)
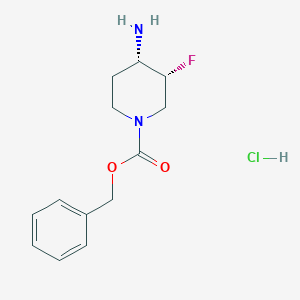

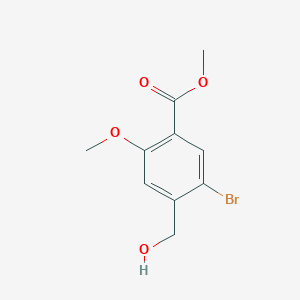
![[(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
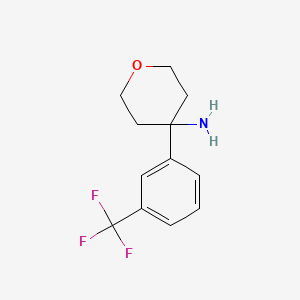
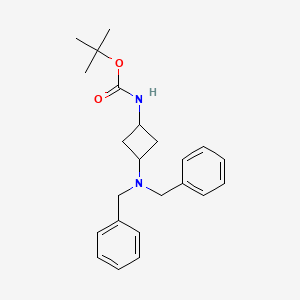
![5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12274801.png)
